(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-8-6-12(17-20-8)13(19)18-4-5-21-14(18)9-2-3-10(15)11(16)7-9/h2-3,6-7,14H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQAPPKNTJYEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thioamide with an α-halo ketone under basic conditions.
Formation of Isoxazole Ring: The isoxazole ring is usually formed by a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling of Thiazolidine and Isoxazole: The final step involves coupling the thiazolidine and isoxazole rings through a methanone linkage. This can be achieved using a variety of coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets in the body. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The isoxazole ring can also bind to various biological targets, enhancing the compound’s overall bioactivity. The exact pathways and targets involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
Key Structural Features:
- Thiazolidinone Core: A heterocyclic ring with a sulfur atom, common in antimicrobial and anti-inflammatory agents.
- 3,4-Dichlorophenyl Group : Electron-withdrawing substituents that improve membrane permeability and binding affinity to hydrophobic pockets in target proteins.
Comparative Compounds:
“(2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone” (CAS 2034471-75-3): Substituents: 3-Methoxyphenyl (electron-donating) and 5-phenylisoxazole (bulky aromatic group). Molecular Formula: C₂₀H₁₈N₂O₃S (MW: 366.4 g/mol). Key Difference: The methoxy group increases solubility but reduces lipophilicity compared to dichlorophenyl.
BD 1008 and BD 1047 (): Substituents: 3,4-Dichlorophenyl ethylamine derivatives.
5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones (): Substituents: Hydroxyphenyl and methoxyphenyl groups. Key Difference: These compounds exhibit antimicrobial activity, highlighting the role of thiazolidinone cores in disrupting bacterial cell membranes. The absence of isoxazole in these analogs may reduce metabolic stability .
Data Table: Comparative Properties
Research Findings and Limitations
- Activity Predictions : The dichlorophenyl group in the target compound aligns with BD 1008’s σ-receptor antagonism, suggesting neurological applications. However, the absence of direct binding assays limits confirmation .
- Synthetic Challenges : Unlike ’s methoxyphenyl analog, introducing dichlorophenyl may require harsher conditions (e.g., Friedel-Crafts acylation) .
- Metabolic Stability : The 5-methylisoxazole likely improves oxidative stability compared to phenylisoxazole, as smaller alkyl groups resist CYP450-mediated degradation.
Biological Activity
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-3-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, highlighting the compound's biological activity through various studies, including antimicrobial efficacy, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be broken down into two key components: the thiazolidine ring and the isoxazole moiety. These structural features are believed to contribute significantly to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, similar to our compound of interest, exhibit significant antimicrobial properties. A study evaluated various thiazolidinone derivatives against multiple bacterial strains using the microdilution method to determine minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs). The results showed that certain compounds demonstrated MIC values ranging from 26.3 to 378.5 µM and MBCs between 52.6 and 757.0 µM, indicating promising antibacterial potential .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| Compound A | 30.2 ± 0.04 | 60.4 ± 0.06 |
| Compound B | 96.9 ± 0.06 | 193.9 ± 0.05 |
| Compound C | 261.6 ± 0.05 | 483.3 ± 0.6 |
The mechanism by which thiazolidinones exert their antimicrobial effects often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Specifically, compounds like this compound may inhibit key enzymes involved in these processes, leading to bacterial cell death.
Anticancer Potential
Beyond antimicrobial properties, thiazolidinone derivatives have also been investigated for their anticancer activities. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulatory proteins . The presence of the isoxazole ring may enhance this activity by increasing lipophilicity and facilitating cellular uptake.
Case Study: Anticancer Activity
In a comparative study, a series of thiazolidinone derivatives were tested against several cancer cell lines, revealing IC50 values ranging from 4 to 20 µM for the most active compounds. The structure-activity relationship analysis indicated that modifications at specific positions on the thiazolidinone scaffold significantly influenced cytotoxicity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies that highlight how variations in chemical structure affect potency:
- Substituent Effects : The introduction of electron-withdrawing groups on the aromatic rings enhances antibacterial activity.
- Ring Modifications : Alterations in the thiazolidine or isoxazole rings can lead to improved bioavailability and reduced toxicity.
- Hydrophobicity : Increased hydrophobic character generally correlates with enhanced membrane permeability and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
